molecular formula C10H9NO3 B095305 P-[(1-Oxoallyl)amino]benzoic acid CAS No. 15286-98-3

P-[(1-Oxoallyl)amino]benzoic acid

Cat. No. B095305
CAS RN: 15286-98-3
M. Wt: 191.18 g/mol
InChI Key: MNIDYHCRWJBKLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to P-[(1-Oxoallyl)amino]benzoic acid involves various strategies. For instance, the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids employs the p-benzyloxybenzyloxy group as a protective group for the oxo function of the pyrimidinone ring. This process includes an aromatic nucleophilic substitution reaction followed by standard protecting group transformations, with the p-benzyloxybenzyloxy group being removed under mild acid conditions to reveal the pyrimidinone system . Additionally, the synthesis of alkyl amino alkanol esters of p-ethoxy benzoic acid involves attaching various alkyl groups to a secondary nitrogen, resulting in a series of compounds with different physical properties for pharmacological studies .

Molecular Structure Analysis

The molecular structure of P-[(1-Oxoallyl)amino]benzoic acid derivatives can be complex and is crucial for their function and stability. The study of para-amino benzoic acid (PABA) nucleation from ethanolic solutions reveals that hydrogen-bonded carboxylic acid dimers, which are present in the alpha structure of PABA, are the most stable in solution. This stability is significant for the self-assembly and polymorphic expression of the alpha form. The molecular, solution-state, cluster, solid-state, and surface structures are interrelated to understand the preference for the alpha form over the beta form. Ab initio and molecular dynamics calculations, along with X-ray small-angle scattering analysis, support these findings .

Chemical Reactions Analysis

The reactivity of P-[(1-Oxoallyl)amino]benzoic acid derivatives can be inferred from the synthesis and evaluation of benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives. These derivatives are synthesized through the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes. The antimicrobial activity of these compounds suggests that the chemical reactions involved in their synthesis impart significant biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of P-[(1-Oxoallyl)amino]benzoic acid derivatives are influenced by their molecular structure and the environment. For example, the solubility of p-(Aminomethyl)benzoic acid (PAMBA) in various binary solvents increases with temperature. The solubility order is influenced by the water content in the solvent mixture, with water + methanol showing the highest solubility. The solubility data are well-correlated with thermodynamic models such as the modified Apelblat model, van’t Hoff equation, and NRTL model, indicating the importance of understanding these properties for practical applications such as drug formulation .

Scientific Research Applications

Chemical Synthesis and Catalysis

A study by Das and Seidel (2013) demonstrates the redox-neutral formation of C-P bonds in the α-position of amines, a process that combines oxidative α-C-H bond functionalization with reductive N-alkylation. This research highlights the utility of benzoic acid derivatives in facilitating complex chemical reactions, offering a new route to α-amino phosphine oxides, which are challenging to synthesize through traditional methods (Das & Seidel, 2013).

Analytical Chemistry

The work by Ma et al. (2016) explores the use of ionic liquids as mobile phase additives for the chromatographic separation and determination of amino benzoic acid isomers. This study underscores the significance of benzoic acid derivatives in enhancing analytical methodologies, particularly in improving the separation efficiency and detection capabilities of high-performance liquid chromatography (HPLC) (Ma et al., 2016).

Material Science

El Hajjaji et al. (2018) investigated benzoic acid derivatives with pyrazole moieties as corrosion inhibitors for mild steel in acidic medium. Their findings reveal the potential of these compounds in developing materials with improved corrosion resistance, highlighting the practical applications of benzoic acid derivatives in protecting metal surfaces (El Hajjaji et al., 2018).

Biological and Environmental Sciences

Kang, Shen, and Bai (2012) reviewed the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor to a wide range of important compounds. This comprehensive review sheds light on the molecular genetics, chemistry, and biochemistry of AHBA-derived natural products, emphasizing the crucial role of benzoic acid and its derivatives in biosynthetic pathways (Kang, Shen, & Bai, 2012).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, storing under an inert atmosphere, and protecting from direct sunlight .

Future Directions

Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, “P-[(1-Oxoallyl)amino]benzoic acid” and its derivatives have potential for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

properties

IUPAC Name

4-(prop-2-enoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIDYHCRWJBKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165146
Record name p-((1-Oxoallyl)amino)benzoic acid
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-[(1-Oxoallyl)amino]benzoic acid

CAS RN

15286-98-3
Record name N-Acryloyl-p-aminobenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-((1-Oxoallyl)amino)benzoic acid
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Record name p-((1-Oxoallyl)amino)benzoic acid
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Record name p-[(1-oxoallyl)amino]benzoic acid
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Synthesis routes and methods I

Procedure details

0.66 g (7.3 mmoles) of acryloyl chloride was added to a solution of 2 g (14.3 mmoles) of p-aminobenzoic acid in 40 mL tetrahydrofuran (THF). A white precipitate consisting of p-aminobenzoic acid hydrochloride formed. The suspension was filtered and the filtrate was dried by vacuum evaporation to yield 1.1 g p-acrylamidobenzoic acid (reaction shown in FIG. 16a).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 4-aminobenzoic acid (1.40 g, 10 mmol) in DMF (10 mL) and pyridine (0.5 ml) was cooled to 0° C. To this solution was added of acryloyl chloride (0.94 g, 10 mmol) and the resulting mixture was stirred for 3 hours. The mixture was poured into 200 ml of water and the white solid obtained was filtered, washed with water and ether. Drying under high vacuum provided 1.8 g of the desired product which was used in the next step without purification.
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Synthesis routes and methods IV

Procedure details

The monomer was prepared from p-aminobenzoic acid reaction with acryloyl chloride, per Example 1. The monomer was recrystallized from an ethanol-water mixture and dried to produce a crystalline solid with a melting point of 249°-253° C.
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